molecular formula C7H17NO2Si B14702787 CID 57207877

CID 57207877

Cat. No.: B14702787
M. Wt: 175.30 g/mol
InChI Key: RRQLCZSNMIDEOG-UHFFFAOYSA-N
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Description

4-[(Dimethoxymethyl)silyl]butan-1-amine is an organosilicon compound that features a silicon atom bonded to a butan-1-amine group and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethoxymethyl)silyl]butan-1-amine typically involves the reaction of butan-1-amine with a dimethoxymethylsilane derivative. One common method is the hydrosilylation of an allylamine with dimethoxymethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at room temperature or slightly elevated temperatures, to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of 4-[(Dimethoxymethyl)silyl]butan-1-amine may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced catalysts can further optimize the reaction conditions, reducing the production cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethoxymethyl)silyl]butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form silane derivatives with different functional groups.

    Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkoxides (e.g., sodium methoxide) are employed.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of silane derivatives.

    Substitution: Formation of halogenated or alkoxylated products.

Scientific Research Applications

4-[(Dimethoxymethyl)silyl]butan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(Dimethoxymethyl)silyl]butan-1-amine involves its ability to form stable bonds with various functional groups. The silicon atom can act as a Lewis acid, facilitating the formation of complexes with nucleophiles. This property is exploited in organic synthesis to protect amine groups and in materials science to enhance the stability and functionality of silicone-based materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(tert-Butyldimethylsilyl)oxy]butan-1-amine
  • 4-tert-Butyldimethylsiloxy-1-butanol
  • 4-Amino-1-butanol, TMS derivative

Uniqueness

4-[(Dimethoxymethyl)silyl]butan-1-amine is unique due to its combination of a silicon atom with methoxy and amine groups. This structure provides a balance of reactivity and stability, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with biomolecules sets it apart from other similar compounds.

Properties

Molecular Formula

C7H17NO2Si

Molecular Weight

175.30 g/mol

InChI

InChI=1S/C7H17NO2Si/c1-9-7(10-2)11-6-4-3-5-8/h7H,3-6,8H2,1-2H3

InChI Key

RRQLCZSNMIDEOG-UHFFFAOYSA-N

Canonical SMILES

COC(OC)[Si]CCCCN

Origin of Product

United States

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